molecular formula C13H15NO2 B11890793 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid CAS No. 803633-81-0

1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B11890793
CAS No.: 803633-81-0
M. Wt: 217.26 g/mol
InChI Key: TVYGSNHPABSXAA-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-toxic reagents and solvents, are often applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N-alkylated and N-acylated derivatives of 3,4-dihydroisoquinoline.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

803633-81-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-ethyl-3-methyl-4H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-3-11-10-7-5-4-6-9(10)8-13(2,14-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16)

InChI Key

TVYGSNHPABSXAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(CC2=CC=CC=C21)(C)C(=O)O

Origin of Product

United States

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